molecular formula C13H20ClNO2 B1319628 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride CAS No. 121278-33-9

4-(3,4-Dimethoxyphenyl)piperidine hydrochloride

Cat. No.: B1319628
CAS No.: 121278-33-9
M. Wt: 257.75 g/mol
InChI Key: PPVDQDZWCKBSER-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The synthesis and characterization of 4-(3,4-dimethoxyphenyl)piperidine hydrochloride emerged from broader investigations into piperidine derivatives during the late 20th century. Piperidine scaffolds gained prominence in medicinal chemistry due to their structural versatility and biological relevance. While the exact discovery date of this compound remains undocumented in public literature, its development aligns with efforts to optimize substituent patterns on aromatic piperidine systems for enhanced physicochemical properties. Early patents, such as EP0273199A2 (filed in 1987), describe methodologies for synthesizing structurally analogous 3,4-diphenyl piperidine derivatives, highlighting the pharmaceutical industry’s interest in methoxy-substituted piperidines. The hydrochloride salt form, registered under CAS 121278-33-9, became commercially available by the early 2000s, as evidenced by supplier catalogs from Matrix Scientific and AK Scientific.

Chemical Classification and Nomenclature

This compound belongs to the piperidine alkaloid family, specifically classified as a substituted arylpiperidine hydrochloride . Its IUPAC name derives from the parent piperidine ring substituted at the 4-position with a 3,4-dimethoxyphenyl group and protonated as a hydrochloride salt. Key identifiers include:

Property Value Source
Molecular Formula C₁₃H₂₀ClNO₂
Molecular Weight 257.756 g/mol
CAS Registry Number 121278-33-9
Synonyms 4-(3,4-Dimethoxyphenyl)piperidine HCl

The methoxy groups at the 3- and 4-positions of the phenyl ring distinguish it from simpler piperidine derivatives, conferring unique electronic and steric properties.

Significance in Organic Chemistry Research

This compound serves as a critical intermediate in synthesizing complex molecules for pharmacological studies. Its structural features—a rigid piperidine core and electron-rich methoxy substituents—make it valuable for:

  • Receptor-binding studies : The piperidine moiety mimics natural alkaloids, enabling investigations into opioid and dopaminergic receptor interactions.
  • Hybrid molecule synthesis : Researchers combine it with dihydropyrimidinone scaffolds to create compounds with anti-ulcer activity.
  • Structure-activity relationship (SAR) profiling : Modifications at the 4-position help elucidate how aryl substituents influence bioactivity.

For instance, Lubbers et al. (2007) utilized analogous 4-aminopiperidines to optimize dipeptidyl peptidase IV inhibitors, demonstrating the scaffold’s utility in drug discovery.

Relationship to Other Piperidine Derivatives

This compound shares structural motifs with several pharmacologically active piperidines:

Compound Key Structural Differences Research Context
4-(2,4-Dimethoxyphenyl)piperidine Methoxy groups at 2- and 4-positions Altered electronic distribution
3-(3,4-Dimethoxyphenyl)piperidine Piperidine substitution at 3-position Steric effects on receptor binding
4-Cyano-4-(3,4-dimethoxyphenyl)piperidine Cyano group at 4-position Enhanced metabolic stability

Comparative studies reveal that the 3,4-dimethoxy substitution pattern optimizes π-π stacking interactions in enzymatic binding pockets, as seen in DPP-IV inhibitor designs. Conversely, 2,4-dimethoxy analogs exhibit reduced affinity for μ-opioid receptors due to unfavorable steric clashes.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVDQDZWCKBSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597140
Record name 4-(3,4-Dimethoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121278-33-9
Record name 4-(3,4-Dimethoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)piperidine hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Properties

1. Antidepressant Activity:
Research indicates that derivatives of piperidine, including 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride, exhibit significant antidepressant effects. A study highlighted the potential of these compounds to act as antidepressants without the psychostimulatory effects commonly associated with traditional treatments. Specifically, the compound demonstrated a reduction in immobility duration in animal models, suggesting an antidepressant-like effect .

2. Analgesic Effects:
The analgesic properties of this compound have been investigated, revealing its efficacy in reducing pain responses in experimental settings. The compound showed a statistically significant decrease in pain-induced behaviors in mice, indicating its potential utility as an analgesic agent. This effect was confirmed through antagonism by naloxone, suggesting involvement of opioid pathways .

3. Opioid Receptor Modulation:
The compound has been explored for its interactions with opioid receptors. It is part of a broader class of compounds that have been developed as opioid receptor antagonists. These antagonists are crucial for treating conditions such as obesity and substance abuse disorders by modulating the effects of endogenous opioids .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that allow for the introduction of the dimethoxyphenyl group onto the piperidine backbone. The process typically includes:

  • Reagents: Various alkylating agents and solvents are utilized.
  • Yield: The synthesis can achieve yields upwards of 70%, depending on the specific conditions employed.
  • Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the synthesized product .

Case Studies

Case Study 1: Antidepressant Efficacy
A controlled study examined the effects of this compound on depression-like behaviors in rodents. The results indicated that treatment with this compound led to a significant reduction in immobility during forced swim tests compared to control groups treated with saline or traditional antidepressants like desipramine. The findings suggest that this compound could be a candidate for further development as an antidepressant .

Case Study 2: Pain Management
In another study focusing on pain management, researchers administered varying doses of this compound to assess its analgesic properties. The results demonstrated dose-dependent reductions in pain responses to thermal stimuli, supporting its potential use in clinical settings for pain relief .

Comparative Data Table

Property Findings
Antidepressant Activity Significant reduction in immobility in rodent models
Analgesic Effects Dose-dependent decrease in pain responses
Opioid Receptor Interaction Potential modulation of opioid pathways
Synthesis Yield Typically >70%

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Molecular Structure and Physicochemical Properties

Compound Name (CAS No.) Substituents on Phenyl Ring Piperidine Position Molecular Formula Molecular Weight Key Properties
4-(Diphenylmethoxy)piperidine HCl (65214-86-0) Diphenylmethoxy 4 C₁₈H₂₁NO•HCl 303.83 No data on solubility, decomposition temperature, or vapor pressure .
4-(3-Methoxyphenyl)piperidine HCl (325808-20-6) 3-Methoxy 4 C₁₂H₁₈ClNO 227.73 Lower molecular weight; single methoxy group may reduce steric hindrance.
4-Benzyl-1-(3,4-dimethoxyphenethyl)piperidine HCl (15565-25-0) 3,4-Dimethoxy + Benzyl 1 (phenethyl) and 4 (benzyl) C₂₂H₂₉N₂O₂•HCl 375.98 Higher molecular weight; exhibits acute toxicity (LD50 in mice: 56 mg/kg IV) and releases toxic gases (NOx, HCl) upon decomposition .
4-(3,4-Dichlorophenoxy)piperidine HCl (245057-73-2) 3,4-Dichloro 4 C₁₁H₁₂Cl₂NO 266.13 Chlorine substituents increase lipophilicity and environmental persistence .
2-(3,4-Dimethoxy-benzyl)piperidine HCl (109247-03-2) 3,4-Dimethoxy (benzyl) 2 C₁₄H₂₀ClNO₂ 277.77 Dimethoxy groups on benzyl moiety; positional isomerism may alter receptor binding.

Key Observations:

  • Substituent Effects : Methoxy groups enhance solubility via hydrogen bonding, while halogens (e.g., Cl, F) increase lipophilicity and environmental persistence.
  • Positional Isomerism : Substitution at the 2-position (vs. 4-position) on piperidine alters steric and electronic interactions, affecting bioactivity.

Biological Activity

4-(3,4-Dimethoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2. It is a piperidine derivative characterized by the presence of a 3,4-dimethoxyphenyl group. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, which can lead to various pharmacological outcomes. For instance, it has been studied for its potential anti-inflammatory properties and its role in cancer therapy.

Therapeutic Potential

  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro assays have shown that certain analogs can suppress COX-1 and COX-2 activities, indicating potential for anti-inflammatory drug development .
  • Anticancer Activity : Research indicates that compounds with a similar structure may demonstrate cytotoxic effects against various cancer cell lines. For example, some derivatives have shown better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin . The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the piperidine ring for enhancing biological activity.
  • Neuroprotective Effects : There is emerging evidence that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer’s. This inhibition suggests potential use in cognitive enhancement therapies .

Case Studies

Several studies have investigated the biological activities of piperidine derivatives closely related to this compound:

  • Study on Anti-inflammatory Activity : A recent study evaluated various piperidine derivatives for their COX inhibitory potential. The results indicated that certain compounds exhibited IC50 values comparable to known COX inhibitors like celecoxib, suggesting significant anti-inflammatory efficacy .
  • Cytotoxicity Assessment : In a study assessing the anticancer properties of piperidine derivatives, compounds were tested against different cancer cell lines. Results showed that some derivatives had enhanced cytotoxicity compared to traditional chemotherapeutics, indicating their potential as novel anticancer agents .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Compound NameActivity TypeIC50 (μM)Reference
This compoundCOX-1 Inhibition19.45 ± 0.07
This compoundCOX-2 Inhibition31.4 ± 0.12
Piperidine Derivative XCytotoxicity25.0
Piperidine Derivative YAChE InhibitionNot specified

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-dimethoxyphenyl)piperidine hydrochloride?

A common approach involves functionalizing the piperidine ring via nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with 3,4-dimethoxyphenyl groups under basic conditions (e.g., triethylamine in dichloromethane) can yield the target compound. Purification typically employs recrystallization or column chromatography .

Q. How can the molecular structure of this compound be characterized?

Use a combination of 1H/13C NMR (e.g., in DMSO-d6 or CDCl3) to identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+), while X-ray crystallography provides definitive stereochemical validation. Cross-reference spectral data with NIST or PubChem entries for accuracy .

Q. What are the solubility and stability considerations for this compound?

The hydrochloride salt enhances water solubility, but the compound is more stable in polar aprotic solvents (e.g., DMF, DMSO). Store at -20°C in airtight, light-protected containers to prevent degradation. Stability assessments via HPLC or TLC over 6–12 months are recommended .

Q. What safety protocols are critical during handling?

Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes. Dispose of waste via certified hazardous waste programs compliant with local regulations (e.g., OSHA, REACH) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

Implement computational reaction design (e.g., ICReDD’s quantum chemical calculations) to predict optimal reagents, solvents, and temperatures. For example, density functional theory (DFT) can model transition states for coupling reactions. Experimental validation via Design of Experiments (DoE) minimizes trial-and-error approaches .

Q. How should researchers address contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

Conduct dose-response assays (e.g., IC50 curves) to validate target engagement. Use orthogonal methods like radioligand binding and functional cellular assays (e.g., cAMP inhibition). Statistical tools like ANOVA or Bayesian modeling can resolve discrepancies between in vitro and in vivo results .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses at target receptors (e.g., opioid or adrenergic receptors). Quantitative SAR (QSAR) models, trained on physicochemical descriptors (logP, polar surface area), predict bioactivity. Validate predictions with mutagenesis or cryo-EM data .

Q. How can analytical methods resolve impurities in scaled-up synthesis?

Use HPLC-MS with C18 columns (acetonitrile/water gradient) to detect byproducts. Preparative HPLC isolates impurities for NMR identification. For chiral purity, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or circular dichroism spectroscopy .

Methodological Considerations

Q. What strategies ensure reproducibility in multi-step synthesis?

Document reaction parameters (e.g., stirring speed, humidity) rigorously. Use internal standards (e.g., anthracene) for yield calculations. For sensitive steps (e.g., Grignard reactions), maintain anhydrous conditions via molecular sieves or inert gas purging .

Q. How to scale up synthesis while maintaining purity?

Transition from batch to flow chemistry for better heat/mass transfer. Optimize crystallization conditions (e.g., anti-solvent addition rate) using PAT (Process Analytical Technology) tools like inline Raman spectroscopy. Pilot-scale reactors (>10 L) require CFD (computational fluid dynamics) modeling to prevent hotspots .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 2
4-(3,4-Dimethoxyphenyl)piperidine hydrochloride

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